N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole moiety and a pyridazinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazinone intermediates. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and the use of indole-3-carbaldehyde as a precursor . The pyridazinone ring is often constructed via cyclization reactions involving appropriate hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at the C-3 position .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyridazinone ring can interact with different biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, showing distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives with diverse biological activities.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of an indole moiety and a pyridazinone ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-18-5-2-15(3-6-18)20-8-9-23(30)28(27-20)14-22(29)25-11-10-16-13-26-21-7-4-17(24)12-19(16)21/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOYPNMDAXGDJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.